molecular formula C9H13BrN2 B1386024 N-((5-bromopyridin-3-yl)methyl)propan-1-amine CAS No. 1152879-11-2

N-((5-bromopyridin-3-yl)methyl)propan-1-amine

Cat. No. B1386024
CAS RN: 1152879-11-2
M. Wt: 229.12 g/mol
InChI Key: RNRIZUBXHVDDFC-UHFFFAOYSA-N
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Description

“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C9H13BrN2 . It has a molecular weight of 229.12 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

While specific synthesis methods for “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” were not found, a related compound, N-(pyridin-2-yl)amides, was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” consists of a pyridine ring attached to a propylamine chain via a methylene bridge . The pyridine ring is substituted at the 5-position with a bromine atom .

Scientific Research Applications

Type II Diabetes Mellitus Treatment

This compound has been studied for its potential in treating Type II diabetes mellitus. Researchers have synthesized novel pyrimidine-based thiourea compounds, which include the 5-bromopyridin-3-yl motif, and these have shown promising results as inhibitors against yeast α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients.

Antibacterial Applications

Amino pyrimidine derivatives, which can be synthesized from compounds like N-((5-bromopyridin-3-yl)methyl)propan-1-amine, display a range of biological activities including antibacterial effects . These compounds can be used to develop new antibiotics to combat resistant bacterial strains.

Antitumor Activity

The structural motif present in N-((5-bromopyridin-3-yl)methyl)propan-1-amine is also found in compounds with antitumor properties . These compounds can interfere with the proliferation of cancer cells, offering a potential pathway for cancer treatment.

Antifungal Agents

Similar to their antibacterial properties, amino pyrimidine derivatives are known to exhibit antifungal activities . This makes them valuable in the development of treatments for fungal infections.

Antidepressant Effects

Compounds derived from N-((5-bromopyridin-3-yl)methyl)propan-1-amine have been associated with antidepressant activities . This opens up possibilities for new therapies in the treatment of depression.

Anti-inflammatory Properties

Thiourea derivatives, which can be synthesized from N-((5-bromopyridin-3-yl)methyl)propan-1-amine, act as anti-inflammatory agents . They can be used to develop medications that reduce inflammation in various medical conditions.

Carbonic Anhydrase Inhibition

These derivatives are also studied for their role as carbonic anhydrase inhibitors . This is significant in the treatment of conditions like glaucoma, where reducing intraocular pressure is necessary.

α- and β-Glucosidase Inhibition

Apart from their role in diabetes treatment, thiourea derivatives are also known for their α- and β-glucosidase inhibitory activities . This has implications in the management of other metabolic disorders.

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRIZUBXHVDDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655638
Record name N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-bromopyridin-3-yl)methyl)propan-1-amine

CAS RN

1152879-11-2
Record name N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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